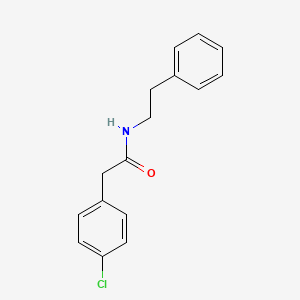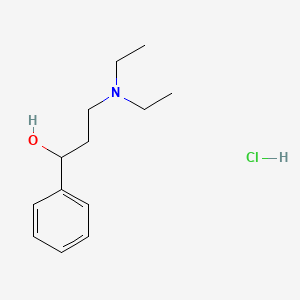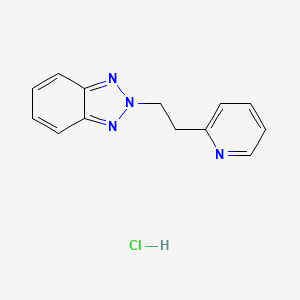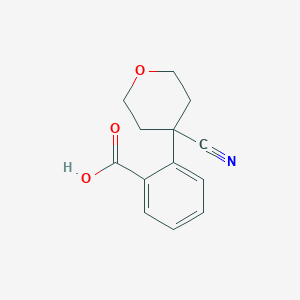
1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol is a compound that features a purine base (adenine) attached to a bromopropanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol typically involves the reaction of adenine with 3-bromopropanol under specific conditions. One common method is the condensation reaction where adenine is reacted with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Cyclization Reactions: The compound can participate in cyclization reactions to form cyclic nucleoside analogues.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO at moderate temperatures.
Oxidation: Oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 1-(6-Aminopurin-9-yl)-3-azidopropan-2-ol, while oxidation with PCC would produce 1-(6-Aminopurin-9-yl)-3-bromopropan-2-one.
Aplicaciones Científicas De Investigación
1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of nucleoside analogues, which are important in antiviral and anticancer therapies.
Biochemistry: The compound serves as a molecular probe to study enzyme interactions and DNA modifications.
Industrial Applications: It is used as an intermediate in the production of pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol involves its interaction with biological molecules such as enzymes and nucleic acids. The bromopropanol moiety can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that can alter their function. This compound can inhibit enzyme activity by binding to the active site or by causing conformational changes in the enzyme structure .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base but different sugar moiety.
Tenofovir: An antiviral drug that contains a similar purine base and is used in the treatment of HIV.
Adefovir: Another antiviral drug with a similar structure used in the treatment of hepatitis B.
Uniqueness
1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol is unique due to its bromopropanol moiety, which allows for a wide range of chemical modifications and applications. This structural feature makes it a versatile intermediate in the synthesis of various nucleoside analogues and other biologically active compounds .
Propiedades
Número CAS |
72220-14-5 |
|---|---|
Fórmula molecular |
C8H10BrN5O |
Peso molecular |
272.10 g/mol |
Nombre IUPAC |
1-(6-aminopurin-9-yl)-3-bromopropan-2-ol |
InChI |
InChI=1S/C8H10BrN5O/c9-1-5(15)2-14-4-13-6-7(10)11-3-12-8(6)14/h3-5,15H,1-2H2,(H2,10,11,12) |
Clave InChI |
OLHHXNPUJNEDGE-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)CC(CBr)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B13998095.png)

![ethyl N-[6-amino-4-[[3-(4-chloro-N-methylanilino)-2-oxopropyl]amino]-5-nitropyridin-2-yl]carbamate](/img/structure/B13998117.png)
![Methyl 3-(benzo[d][1,3]dioxol-5-yl)propiolate](/img/structure/B13998125.png)

![7-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-6-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B13998135.png)






![1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea](/img/structure/B13998168.png)

